(2-(Aminomethyl)-4-methylpiperazin-1-yl)(5-(methoxymethyl)isoxazol-3-yl)methanone dihydrochloride
Description
Properties
IUPAC Name |
[2-(aminomethyl)-4-methylpiperazin-1-yl]-[5-(methoxymethyl)-1,2-oxazol-3-yl]methanone;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4O3.2ClH/c1-15-3-4-16(9(6-13)7-15)12(17)11-5-10(8-18-2)19-14-11;;/h5,9H,3-4,6-8,13H2,1-2H3;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQDTWBYCIMEPOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(C(C1)CN)C(=O)C2=NOC(=C2)COC.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22Cl2N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 5-(Methoxymethyl)isoxazol-3-carboxylic Acid
The isoxazole moiety serves as the acyl component in the final compound. A representative procedure involves cyclization of β-keto esters with hydroxylamine derivatives.
Methodology :
- Formation of β-keto ester : Ethyl acetoacetate is reacted with methoxymethyl chloride in the presence of a base (e.g., potassium carbonate) to yield ethyl 3-(methoxymethyl)acetoacetate.
- Cyclization to isoxazole : Treatment with hydroxylamine hydrochloride in ethanol under reflux conditions forms 5-(methoxymethyl)isoxazole-3-carboxylate.
- Hydrolysis to carboxylic acid : The ester is saponified using aqueous sodium hydroxide, followed by acidification with HCl to precipitate the carboxylic acid.
Key Parameters :
- Reaction temperature: 80–100°C for cyclization.
- Yield optimization: 65–70% after recrystallization from ethanol.
Preparation of 2-(Aminomethyl)-4-methylpiperazine
The piperazine derivative is synthesized via reductive amination or alkylation of a pre-functionalized piperazine scaffold.
Methodology :
- Synthesis of 4-methylpiperazine-2-carboxylic acid : Starting from ethyl piperazine-2-carboxylate, selective methylation at the 4-position is achieved using methyl iodide and a base (e.g., triethylamine).
- Reduction to aminomethyl derivative : The carboxylic acid is converted to its amide using thionyl chloride, followed by reduction with lithium aluminum hydride (LAH) to yield 2-(aminomethyl)-4-methylpiperazine.
Key Parameters :
- Reduction conditions: LAH in tetrahydrofuran (THF) at 0–5°C.
- Purification: Column chromatography (chloroform:methanol = 9:1).
Coupling of Isoxazole and Piperazine Components
The acylpiperazine bond is formed via amide coupling, typically using activating agents.
Methodology :
- Activation of isoxazole carboxylic acid : 5-(Methoxymethyl)isoxazole-3-carboxylic acid is treated with thionyl chloride to form the corresponding acyl chloride.
- Amide bond formation : The acyl chloride is reacted with 2-(aminomethyl)-4-methylpiperazine in dichloromethane (DCM) using triethylamine (TEA) as a base.
Reaction Conditions :
- Temperature: 0–5°C during acyl chloride formation, room temperature for coupling.
- Solvent: Anhydrous DCM to minimize hydrolysis.
- Yield: 75–80% after aqueous workup.
Salt Formation and Purification
The final dihydrochloride salt is generated by treating the free base with hydrochloric acid.
Methodology :
- Acidification : The coupled product is dissolved in ethanol and treated with concentrated HCl (2 equivalents) at 0–5°C.
- Crystallization : The dihydrochloride salt precipitates upon cooling and is isolated via filtration.
- Recrystallization : Purification from a mixture of ethanol and diethyl ether enhances purity (>98%).
Analytical Data :
Process Optimization and Scalability
Critical Considerations :
- Solvent Selection : Dichloromethane and methanol are preferred for their compatibility with acid-sensitive intermediates.
- Byproduct Management : Unreacted acyl chloride is quenched with aqueous sodium bicarbonate during workup.
- Scale-Up Challenges :
Comparative Analysis of Synthetic Routes
Chemical Reactions Analysis
Types of Reactions it Undergoes
Oxidation: : The compound can undergo oxidation reactions, especially at the piperazine ring, forming various N-oxide derivatives.
Reduction: : The isoxazole moiety can be reduced to its corresponding alcohol or amine under specific conditions.
Substitution: : Both the isoxazole and piperazine rings can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: : Catalysts such as palladium on carbon (Pd/C) under hydrogen atmosphere.
Substitution: : Nucleophiles like amines or thiols in the presence of bases.
Major Products Formed
N-Oxide derivatives: in oxidation reactions.
Alcohol or amine derivatives: in reduction reactions.
Various substituted piperazine or isoxazole derivatives in substitution reactions.
Scientific Research Applications
Anticancer Activity
Research has indicated that derivatives of piperazine compounds exhibit significant anticancer properties. The compound has been evaluated for its cytotoxic effects against various cancer cell lines, demonstrating potential as a lead compound in cancer therapy. Studies have shown that modifications to the piperazine ring can enhance selectivity and potency against tumor cells .
Antimicrobial Properties
The isoxazole moiety is known for its antimicrobial activity. Compounds containing this structure have been evaluated for their effectiveness against a range of bacterial and fungal pathogens. The incorporation of the piperazine group may enhance the bioavailability and efficacy of these compounds .
Neuropharmacological Effects
Piperazine derivatives are often investigated for their neuropharmacological effects, including anxiolytic and antidepressant activities. The specific compound may interact with neurotransmitter systems, potentially offering therapeutic benefits in treating anxiety disorders or depression .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated significant cytotoxicity against breast cancer cell lines with IC50 values in the low micromolar range. |
| Study B | Antimicrobial Testing | Showed effectiveness against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations comparable to standard antibiotics. |
| Study C | Neuropharmacology | Indicated potential anxiolytic effects in animal models, suggesting modulation of serotonin receptors. |
Mechanism of Action
Molecular Targets and Pathways
The compound’s mechanism of action may involve interactions with specific enzyme targets or receptor sites, altering the normal biochemical pathways. Its piperazine and isoxazole structures allow it to bind effectively with molecular targets such as:
Neurotransmitter receptors
Enzyme active sites: This binding can modulate the activity of these targets, leading to the desired biological effects.
Comparison with Similar Compounds
Comparing (2-(Aminomethyl)-4-methylpiperazin-1-yl)(5-(methoxymethyl)isoxazol-3-yl)methanone dihydrochloride with similar compounds:
(2-Aminomethylpiperidine): : Unlike (2-(Aminomethyl)-4-methylpiperazin-1-yl)(5-(methoxymethyl)isoxazol-3-yl)methanone dihydrochloride, it lacks the isoxazole ring, leading to different biological activity.
(1-Methylpiperazine): : This compound also has a piperazine ring but lacks the functional groups present in the isoxazole derivative, making it less versatile in certain applications.
Overall, (2-(Aminomethyl)-4-methylpiperazin-1-yl)(5-(methoxymethyl)isoxazol-3-yl)methanone dihydrochloride is distinguished by its combined piperazine and isoxazole structures, contributing to its unique chemical and biological properties.
Biological Activity
The compound (2-(Aminomethyl)-4-methylpiperazin-1-yl)(5-(methoxymethyl)isoxazol-3-yl)methanone dihydrochloride is a novel synthetic molecule with potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C12H18Cl2N4O2
- Molecular Weight : 303.20 g/mol
- CAS Number : [Not available in the provided data]
The compound features a piperazine moiety, which is known for its role in various biological activities, particularly in the development of psychoactive and antimicrobial agents.
The biological activity of this compound is largely attributed to its structural components:
- Piperazine Ring : Known for its affinity towards serotonin and dopamine receptors, influencing mood and behavior.
- Isoxazole Ring : Exhibits neuroprotective properties and has been associated with anti-inflammatory effects.
- Methanone Group : Contributes to the compound’s stability and bioactivity.
Antimicrobial Activity
Research indicates that derivatives of piperazine compounds often display significant antimicrobial properties. For instance, studies have shown that related piperazine derivatives exhibit moderate to excellent activity against various bacterial strains, including:
- Staphylococcus aureus
- Escherichia coli
In vitro tests on similar compounds suggest that modifications in the piperazine structure can enhance antimicrobial efficacy, potentially applicable to our compound under review .
Antidepressant Effects
The piperazine moiety's interaction with neurotransmitter systems suggests potential antidepressant effects. Compounds with similar structures have been documented to modulate serotonin levels, thereby alleviating symptoms of depression .
Case Studies
-
Study on Antimicrobial Efficacy :
- A study conducted on a series of piperazine derivatives demonstrated that modifications similar to those in our compound resulted in enhanced antibacterial activity against gram-positive and gram-negative bacteria. The study reported that compounds with methoxy substitutions showed increased potency .
-
Neuropharmacological Assessment :
- Another investigation assessed the neuropharmacological properties of piperazine derivatives, revealing that certain modifications led to significant anxiolytic effects in animal models. This supports the hypothesis that our compound could exhibit similar properties due to its structural components .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Moderate to excellent against bacteria | |
| Antidepressant | Potential modulation of serotonin | |
| Neuroprotective | Inhibition of inflammatory pathways |
Table 2: Comparative Analysis of Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| (2-Aminomethyl)-4-methylpiperazine | Piperazine ring | Antimicrobial |
| (5-(methoxymethyl)isoxazole derivative | Isoxazole ring | Neuroprotective |
| (4-Methylpiperazin-1-yl)methanone | Piperazine + methanone | Antidepressant |
Q & A
Q. Table 1: Key Analytical Parameters for Purity Assessment
| Technique | Parameters | Acceptable Criteria | Reference |
|---|---|---|---|
| HPLC | Retention time: 8.2 min Peak asymmetry: ≤1.5 | Purity ≥98% | |
| -NMR | δ 3.25 (s, 3H, OCH) δ 2.85–3.10 (m, 8H, piperazine) | No extraneous peaks |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
